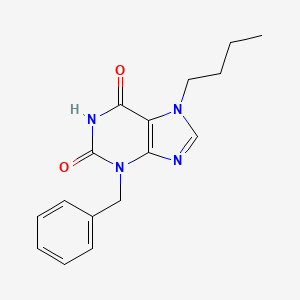

3-benzyl-7-butyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

3-benzyl-7-butyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes benzyl and butyl substituents, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name |

3-benzyl-7-butylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-2-3-9-19-11-17-14-13(19)15(21)18-16(22)20(14)10-12-7-5-4-6-8-12/h4-8,11H,2-3,9-10H2,1H3,(H,18,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJSZBTUHSBXOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=NC2=C1C(=O)NC(=O)N2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-butyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of a suitable purine precursor, followed by the introduction of benzyl and butyl groups through alkylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final product is usually purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in identifying the most effective reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-butyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding purine derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the purine ring, potentially altering its biological activity.

Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the purine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield purine N-oxides, while reduction can produce dihydropurine derivatives

Scientific Research Applications

3-benzyl-7-butyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

Biology: This compound is used in biochemical studies to investigate the role of purines in cellular processes and enzyme interactions.

Medicine: Research into its pharmacological properties explores its potential as a therapeutic agent for various diseases, including cancer and viral infections.

Industry: It is utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and biotechnology sectors.

Mechanism of Action

The mechanism of action of 3-benzyl-7-butyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the purine ring.

Comparison with Similar Compounds

Similar Compounds

Caffeine (1,3,7-trimethylxanthine): A well-known purine derivative with stimulant properties.

Theobromine (3,7-dimethylxanthine): Another purine derivative found in cocoa, with mild stimulant effects.

Allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine): Used to treat gout by inhibiting xanthine oxidase.

Uniqueness

3-benzyl-7-butyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific benzyl and butyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable subject for research and potential therapeutic applications.

Biological Activity

3-Benzyl-7-butyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, with the CAS number 571161-24-5, is a purine derivative that has garnered attention for its potential biological activities. This compound is of particular interest in medicinal chemistry due to its structural similarity to known bioactive molecules and its potential applications in treating various diseases.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 298.34 g/mol. Its structure features a purine base with alkyl and benzyl substitutions that may influence its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities including:

- Phosphodiesterase Inhibition : Compounds in this class have shown significant inhibition of phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling pathways. For instance, related compounds demonstrated IC50 values ranging from 2.44 µM to 5 µM against PDE4B1 .

- Neuroprotective Effects : The hybridization of dopamine and xanthine structures has been explored for neurodegenerative disease treatments. The potential neuroprotective properties of 3-benzyl-7-butyl derivatives suggest they may serve as multitarget drugs .

- Anticancer Activity : Preliminary studies indicate that purine derivatives can exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines .

Inhibition Studies

A study focused on the structure-activity relationship (SAR) of purine derivatives found that modifications at the N7 position significantly impacted PDE inhibition. The presence of a benzyl group at this position was associated with favorable inhibitory activity against PDE4B1 .

Antitumor Activity

In a recent investigation into the anticancer properties of related compounds, several derivatives demonstrated cytotoxic effects on MCF-7 breast cancer cells. The introduction of various substituents on the purine ring was shown to enhance activity compared to unmodified structures .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 3-Benzyl derivative | 2.44 | PDE4B1 |

| Benzyl-substituted analog | 5.0 | Cancer cells (MCF-7) |

Toxicity Assessment

The safety profile of these compounds is critical for their development as therapeutic agents. In vitro toxicity assays have been conducted to evaluate the effects on normal cell lines compared to cancerous ones. Results indicated selective cytotoxicity towards cancer cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.